Cas no 444151-72-8 (N-(2-Bromophenyl)cyclopropanecarboxamide)
N-(2-Bromophenyl)cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-Bromophenyl)cyclopropanecarboxamide
- AC1LHEWE
- AG-F-55956
- AN-652
- CTK4I8182
- MolPort-002-827-147
- N-(2-bromophenyl)cyclopropanecarboxamide(SALTDATA: FREE)
- STK040797
-
- MDL: MFCD02602205
- Inchi: InChI=1S/C10H10BrNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
- InChI Key: BUGVBYSRBPRCSK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC=C1NC(C2CC2)=O
Computed Properties
- Exact Mass: 238.99500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 29.10000
- LogP: 2.87060
N-(2-Bromophenyl)cyclopropanecarboxamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-Bromophenyl)cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM306411-5g |
N-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 95% | 5g |
$354 | 2021-06-15 | |
| Chemenu | CM306411-10g |
N-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 95% | 10g |
$532 | 2021-06-15 | |
| Alichem | A019125273-5g |
N-(2-bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 95% | 5g |
$333.90 | 2023-09-01 | |
| Alichem | A019125273-10g |
N-(2-bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 95% | 10g |
$501.38 | 2023-09-01 | |
| TRC | B800760-100mg |
n-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800760-500mg |
n-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 500mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800760-1g |
n-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 1g |
$ 115.00 | 2022-06-06 | ||
| Chemenu | CM306411-5g |
N-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 95% | 5g |
$354 | 2023-02-17 | |
| Chemenu | CM306411-10g |
N-(2-Bromophenyl)cyclopropanecarboxamide |
444151-72-8 | 95% | 10g |
$532 | 2023-02-17 | |
| abcr | AB221093-1 g |
N-(2-Bromophenyl)cyclopropanecarboxamide; 95% |
444151-72-8 | 1g |
€88.60 | 2023-02-05 |
N-(2-Bromophenyl)cyclopropanecarboxamide Suppliers
N-(2-Bromophenyl)cyclopropanecarboxamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on N-(2-Bromophenyl)cyclopropanecarboxamide
Comprehensive Overview of N-(2-Bromophenyl)cyclopropanecarboxamide (CAS 444151-72-8): Properties, Applications, and Research Insights
N-(2-Bromophenyl)cyclopropanecarboxamide (CAS 444151-72-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropane ring with a bromophenyl moiety, offering versatile reactivity for synthetic modifications. Researchers frequently search for "N-(2-Bromophenyl)cyclopropanecarboxamide synthesis" or "CAS 444151-72-8 applications," reflecting growing interest in its potential as a building block for bioactive molecules.
The compound's molecular formula C10H10BrNO and molecular weight 240.10 g/mol make it particularly valuable in medicinal chemistry. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with trending topics like "antibiotic resistance solutions" and "targeted cancer therapies." Its crystalline solid form at room temperature and moderate solubility in polar solvents facilitate laboratory handling, while the bromine substituent provides an excellent site for cross-coupling reactions.
In material science, N-(2-Bromophenyl)cyclopropanecarboxamide serves as a precursor for organic electronic materials. The cyclopropane-carboxamide group contributes to rigid backbone structures sought after in OLED development—a hot topic among queries like "organic semiconductor materials 2024." Analytical techniques such as HPLC purity analysis (typically >98%) and NMR spectral data (characteristic peaks at 7.2-7.8 ppm for aromatic protons) are essential for quality verification, as demanded by strict pharmaceutical guidelines.
Environmental considerations position this compound favorably compared to heavier halogenated analogs, addressing "green chemistry principles" searches. The cyclopropane ring strain enhances reactivity while maintaining stability—a balance frequently explored in "small ring system chemistry" discussions. Proper storage recommendations (2-8°C under inert atmosphere) and handling precautions ensure compound integrity, with material safety data sheets available through certified suppliers.
Ongoing research explores structure-activity relationships of derivatives, particularly for neurological targets—responding to popular inquiries about "blood-brain barrier permeable compounds." The amide bond offers hydrogen bonding capacity critical for biomolecular interactions, while the ortho-bromo substitution enables further functionalization via Buchwald-Hartwig or Suzuki couplings. Patent literature reveals applications in crop protection formulations, coinciding with rising searches for "next-generation agrochemicals."
For synthetic chemists, optimization of N-(2-Bromophenyl)cyclopropanecarboxamide preparation typically involves cyclopropanecarbonyl chloride with 2-bromoaniline under Schotten-Baumann conditions. Recent methodological improvements using microwave-assisted synthesis (yielding >85% in 30 minutes) address efficiency concerns prevalent in "high-throughput organic synthesis" queries. Computational chemistry studies predict favorable ADMET properties, making it a candidate for lead optimization in drug discovery pipelines.
The compound's commercial availability through specialty chemical suppliers meets demand from academic and industrial researchers investigating "fragment-based drug design." Technical specifications emphasize residual solvent levels (<0.5%) and heavy metal content (<10 ppm), crucial for regulatory compliance in pharmaceutical applications. As interest grows in three-dimensional molecular architectures, this scaffold's spatial configuration continues to inspire novel therapeutic approaches.
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